![molecular formula C9H8ClN3O2 B13666404 Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-imidazole with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, N-oxides, and dihydro derivatives, which can have varied biological activities .
Scientific Research Applications
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines such as:
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[2,1-b]thiazole
Uniqueness
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Biological Activity
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 2092433-27-5
The compound features a chlorine atom at the 4-position of the pyridine ring, which contributes to its reactivity and biological activity. The imidazole moiety is linked to various pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases and nitric oxide synthases. These interactions are crucial for its anti-inflammatory effects .
- Kinase Activity Modulation : The compound has demonstrated selective inhibition of various kinases, which are critical in cancer signaling pathways. This selectivity may lead to reduced side effects compared to non-selective inhibitors .
- GABA Receptor Interaction : As a GABAA receptor agonist, it enhances the inhibitory effects of GABA, potentially providing sedative effects and influencing neurotransmission .
Antitumor Activity
Research indicates that derivatives of this compound possess significant cytotoxic properties against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that compounds in this class can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes suggests its potential as an anti-inflammatory agent. Molecular docking studies have revealed strong binding affinities to COX isoforms, indicating effective modulation of inflammatory pathways .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 3.12 µg/mL | |
Escherichia coli | 12.5 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Study : A study conducted on HCT116 colon carcinoma cells demonstrated that the compound inhibited cell growth with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction through caspase activation .
- Anti-inflammatory Research : In a model of acute inflammation, administration of the compound significantly reduced edema in a dose-dependent manner, highlighting its potential therapeutic application in treating inflammatory diseases .
- Antimicrobial Evaluation : Testing against Staphylococcus aureus showed that the compound exhibited potent antibacterial activity with an MIC value lower than commonly used antibiotics like ciprofloxacin .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
UDEKOEMOMIBQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
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